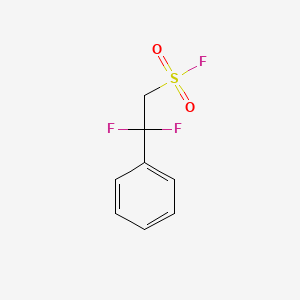

2,2-二氟-2-苯乙磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is a compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated sulfonates and sulfonyl fluorides, which are compounds with similar functional groups. These compounds are of interest due to their unique chemical and biological properties, such as stability, lipophilicity, and bioavailability . They are used in various applications, including materials science and pharmaceuticals, due to their exceptional mechanical properties and functional group tolerance .

Synthesis Analysis

The synthesis of related fluorinated compounds involves novel reagents and catalysts. For instance, difluoromethyl 2-pyridyl sulfone has been used as a gem-difluoroolefination reagent for aldehydes and ketones, indicating the potential for creating difluorinated compounds with sulfone groups . Additionally, bifluoride salts have been reported as powerful catalysts for the sulfur(VI) fluoride exchange reaction, which is essential for synthesizing polysulfates and polysulfonates . These methods suggest possible pathways for the synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride, although the exact synthesis is not detailed in the provided papers.

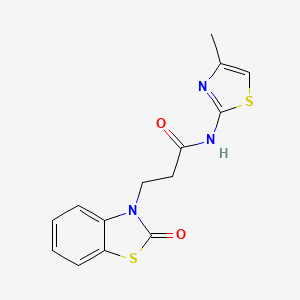

Molecular Structure Analysis

The molecular structure of fluorinated sulfonates and sulfonyl fluorides is characterized by the presence of fluorine atoms and sulfonate or sulfonyl fluoride groups. The difluoromethylene group is isopolar and isosteric to an oxygen atom, which allows difluorinated sulfonates to replace labile sulfate esters . The stability of the fluorinated sulfinate intermediate has been observed by (19)F NMR in related compounds .

Chemical Reactions Analysis

The chemical reactivity of fluorinated sulfonates and sulfonyl fluorides involves various reactions. For example, perfluorooctane sulfonyl fluoride (PFOSF) can be derivatized with benzylamine for quantitative analysis by liquid chromatography/mass spectrometry . The sulfur(VI) fluoride exchange reaction catalyzed by bifluoride salts is another example of the chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

Fluorinated sulfonates and sulfonyl fluorides exhibit a range of physical and chemical properties. They have high stability and are resistant to degradation, which makes them persistent in the environment . The determination of PFOSF and perfluorohexane sulfonyl fluoride in soil samples has been achieved through chemical derivatization, indicating the compounds' detectability and the potential for environmental monitoring .

科学研究应用

合成和电解质应用

2,2-二氟-2-苯乙磺酰氟的关键应用之一是合成多氟烷基磺酰氟。此方法涉及使用多氟烷基三甲基硅烷作为中间体,可在单锅中实现有效的转化。值得注意的是,这些衍生自卤代二氟甲基化前体的磺酰氟已转化为磺酸锂。这些磺酸锂显示出作为锂电池潜在电解质的前景,突显了其在储能技术领域的重要应用 (Toulgoat 等人,2007 年)。

药物化学的代谢稳定性

另一个应用领域是药物化学和放射化学。具体而言,已经研究了含有磺酰氟部分的芳基磺酰氟的体外代谢稳定性。这些化合物因其独特的反应性和在合成化学、药物化学和生物用途中的潜在应用而受到关注。该研究旨在了解导致这些化合物中 S-F 键代谢不稳定的特征,并找出增强其在药物、合成化学和生物应用中的稳定性的方法 (King 等人,2023 年)。

点击化学中的应用

此外,磺酰氟在基于硫(VI)氟交换的“点击化学”中很有价值。已经开发出一种创新的电化学方法,使用硫醇或二硫化物与氟化钾结合来制备磺酰氟。该方法对环境无害,并显示出广泛的底物范围,这在各种合成应用中非常有益 (Laudadio 等人,2019 年)。

药物增强中的氟磺酰乙烯基化

在制药行业中,1-溴-2-三唑乙烷-1-磺酰氟已被用于伯胺和仲胺(包括氨基酸和药物)的氟磺酰乙烯基化。该应用已导致改良的药物(如诺氟沙星、环丙沙星和洛美沙星)中针对革兰氏阳性菌的抗菌活性提高 (Leng 等人,2020 年)。

属性

IUPAC Name |

2,2-difluoro-2-phenylethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPNEHMWZPXVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)

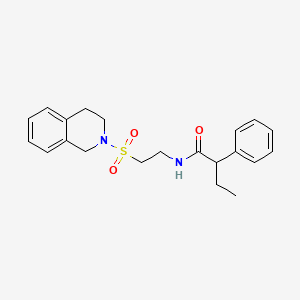

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)

![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)

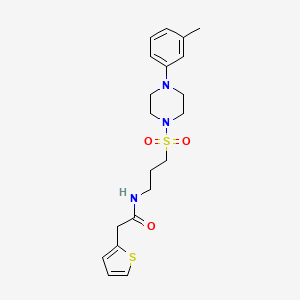

![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)

![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)

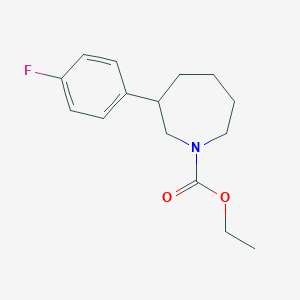

![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)